molecular formula C6H7N3 B1592220 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine CAS No. 871792-60-8

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Cat. No. B1592220
M. Wt: 121.14 g/mol
InChI Key: GSIQLKOFXMCKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound . It is also known as a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been found in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .


Synthesis Analysis

Pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .


Molecular Structure Analysis

The molecular formula of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of the application : Pyrrolopyrazine derivatives, including “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine”, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
  • Methods of application : Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or outcomes : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

2. Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones

  • Summary of the application : The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles .
  • Methods of application : The reaction involves active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .
  • Results or outcomes : Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized .

3. ATR Kinase Inhibition

  • Summary of the application : A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrazine derivatives have been reported as a new class of ATR inhibitors .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : Among the compounds, 5g has shown good antitumor activity in vitro and can significantly reduce the phosphorylation level of ATR and its downstream signal proteins .

4. Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Summary of the application : Compounds related to pyrrolo[3,4-c]pyridine, which is structurally similar to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine”, have been found to reduce blood glucose .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

5. Treatment of Neurological and Psychiatric Disorders

  • Summary of the application : Compounds related to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine” have been suggested for the potential treatment or prevention of neurological and psychiatric disorders and diseases in which M4 muscarinic acetylcholine receptors are involved .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : The specific results or outcomes are not detailed in the source .

6. Synthesis of Novel Fused Heterocyclic Systems

  • Summary of the application : The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .
  • Methods of application : The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .
  • Results or outcomes : Various novel fused heterocyclic systems are synthesized .

7. ATR Kinase Inhibition for Cancer Therapy

  • Summary of the application : A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, which are structurally similar to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine”, have been reported as a new class of ATR inhibitors .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : Among them, compound 5g exhibits an IC50 value of 0.007 μM against ATR kinase. In vitro, 5g displays good anti-tumor activity and could significantly reduce the phosphorylation level of ATR and its downstream signaling protein .

8. Treatment of Neurological and Psychiatric Disorders

  • Summary of the application : Compounds related to “6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine” have been suggested for the potential treatment or prevention of neurological and psychiatric disorders and diseases in which M4 muscarinic acetylcholine receptors are involved .
  • Methods of application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or outcomes : The specific results or outcomes are not detailed in the source .

Future Directions

The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQLKOFXMCKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599641
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

CAS RN

871792-60-8
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 5
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Reactant of Route 6
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Citations

For This Compound
30
Citations
M Posel, H Stoeckli-Evans - IUCrData, 2018 - iucrdata.iucr.org
In the title complex, [Co(C16H10N7)2]ClO4·2CH3CN, the cation possesses twofold rotational symmetry. The CoIII ion is located on a twofold rotation axis and is octahedrally …
Number of citations: 6 iucrdata.iucr.org
SS Kataev, NB Zelenina, YA Khomov… - Journal of Analytical …, 2007 - Springer
A procedure is described for the quantitative determination of zopiclone and the sum of its metabolites in urine using gas chromatography with the mass-spectrometric detection of their …
Number of citations: 12 link.springer.com
A Tesouro Vallina, H Stoeckli-Evans - Acta Crystallographica Section …, 2020 - scripts.iucr.org
The two new tetrakis-substituted pyrazines, 1,1′,1′′,1′′′-(pyrazine-2,3,5,6-tetrayl) tetrakis(N,N-dimethylmethanamine), C16H32N6, (I) and N,N′,N′′,N′′′-[pyrazine-2,3,5,…
Number of citations: 1 scripts.iucr.org
T Yanagita, S Kato - Problems of drug dependence, 1983 - books.google.com
Zopiclone is a nonbenzodiazepine hypnotic developed by Rhone-Poulenc France, which is known to act through the benzodiazepine receptors and shows a benzodiazepine-like …
Number of citations: 4 www.google.com
Y Sha, L Zhang, GJ Du, J Ren, MS Cheng - Molecules, 2008 - mdpi.com
RP 48497 is a photodegradation product of eszopiclone, a non-benzodiazepine sedative-hypnotic used in the treatment of insomnia. We report herein the first synthesis of RP 48497 via …
Number of citations: 3 www.mdpi.com
PJ Boniface, SGG Russell - Journal of analytical toxicology, 1996 - academic.oup.com
Two cases of death due to the ingestion of zopiclone are presented. Quantitative determinations of zopiclone yielded 1.4–3.9 mg/L in the blood, 0.81 and 8.7 mg/kg in the liver, and 13.5 …
Number of citations: 49 academic.oup.com
J Táborský, M Švidrnoch, O Kurka, L Borovcová… - Monatshefte für Chemie …, 2016 - Springer
Electrochemical behaviour of zopiclone was investigated on glassy carbon electrode in static and rotation disc arrangement. Strong influence of kinetics and adsorption phenomena on …
Number of citations: 3 link.springer.com
I Mostafa - 2022 - pea.lib.pte.hu
The aim of my PhD-work at the University of Pécs, Institute of Organic and Medicinal Chemistry was to develop new selective syntheses and methods to access new nitroxide derivatives…
Number of citations: 0 pea.lib.pte.hu
RJ Elwood, JW Dundee, PJ Hildebrand… - Mortality in …, 1983 - Springer
In 1965 Jolly (1) first suggested that oral preanaesthetic medication might have a role to play in anaesthesia. Since that time it has become an increasingly popular route of …
Number of citations: 2 link.springer.com
G Wong, M Uusi-Oukari, HC Hansen… - European Journal of …, 1995 - Elsevier
A series of benzodiazepine receptor ligands with different chemical structures were evaluated for their affinities at diazepam-sensitive and diazepam-insensitive binding sites for [ 3 H]…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.